Product packaging for Dephostatin(Cat. No.:CAS No. 151606-30-3)

Dephostatin

Cat. No.: B115681
CAS No.: 151606-30-3
M. Wt: 168.15 g/mol
InChI Key: HCJOLYFWJWJPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Protein Tyrosine Phosphatases (PTPs) in Cellular Regulation

Protein tyrosine phosphatases are a crucial class of enzymes that, in conjunction with protein tyrosine kinases (PTKs), meticulously regulate the level of tyrosine phosphorylation in proteins. nih.govnih.gov This reversible post-translational modification acts as a molecular switch, governing a multitude of cellular processes. nih.govyoutube.com

Role in Intracellular Signal Transduction

PTPs are integral components of intracellular signaling pathways. frontiersin.org By dephosphorylating tyrosine residues on various proteins, including receptors and signaling molecules, PTPs modulate the flow of information within the cell. frontiersin.orgwikipedia.org They can act as both positive and negative regulators of signal transduction cascades, such as the MAP kinase pathway, thereby influencing cellular responses to external stimuli. wikipedia.orgnih.gov This precise control is vital for maintaining cellular homeostasis. nih.gov

Involvement in Cell Cycle Progression

The progression of the cell cycle is a tightly controlled process, and PTPs play a significant role in its regulation. wikipedia.orgnih.gov They contribute to the control of cell growth, proliferation, and differentiation by influencing the phosphorylation state of key regulatory proteins. wikipedia.org The orchestrated activity of PTPs ensures that cells divide and replicate in an orderly fashion.

Contribution to Neoplastic Transformation

Given their fundamental role in controlling cell growth and signaling, it is not surprising that dysregulation of PTP activity is implicated in neoplastic transformation, the process by which normal cells become cancerous. nih.govnih.gov Some PTPs can function as tumor suppressors, and their downregulation or mutation can contribute to uncontrolled cell growth. nih.govnih.gov Conversely, other PTPs can have oncogenic (cancer-promoting) properties, where their overexpression or aberrant activation can drive tumor development. nih.govnih.gov Consequently, PTPs are considered important targets for the development of anti-cancer therapies. nih.govnih.gov

Overview of Dephostatin as a PTP Inhibitor

This compound is recognized as a competitive inhibitor of protein tyrosine phosphatases. medchemexpress.comnih.gov Its ability to block the activity of these enzymes makes it a valuable tool for studying PTP-mediated signaling pathways and a potential lead compound for therapeutic development.

Historical Context of Discovery

This compound was first identified as a novel inhibitor of protein tyrosine phosphatase in the early 1990s. nih.govbenthamdirect.com Its discovery stemmed from a screening program aimed at identifying natural products with PTP inhibitory activity. nih.gov The initial isolation and characterization of this compound were reported in 1993. nih.gov

Natural Origin and Microbial Isolation

This compound is a natural product isolated from the culture broth of a strain of the bacterium Streptomyces. nih.govnih.gov Specifically, it was obtained from Streptomyces sp. MJ742-NF5. nih.gov The active compound was extracted from the broth and purified using chromatographic techniques. nih.gov The structure of this compound was determined to be 2-(N-methyl-N-nitroso)hydroquinone. nih.gov

Compound Name Chemical Formula PubChem CID
This compoundC7H8N2O32990 nih.gov
Colistin (B93849)C53H100N16O13Not applicable
PentostatinC11H16N4O4Not applicable
Key Research Findings on this compound Reference
Isolated from Streptomyces sp. MJ742-NF5. nih.gov
Identified as a competitive inhibitor of protein tyrosine phosphatase. medchemexpress.comnih.gov
Structure elucidated as 2-(N-methyl-N-nitroso)hydroquinone. nih.gov
Inhibited protein tyrosine phosphatase with an IC50 of 7.7 microM. nih.gov
Shown to inhibit the growth of Jurkat cells, a human T-cell line. nih.gov
In combination with colistin, showed effectiveness in treating Salmonella infections in mice. mcmaster.canews-medical.net
Does not kill Salmonella but prevents it from causing infection by blocking its resistance to immune cells and increasing its sensitivity to colistin. mcmaster.canews-medical.net
Disrupts signaling through the SsrA-SsrB and PmrB-PmrA two-component regulatory systems in Salmonella. nih.gov
The nitroso group and phenolic hydroxyl groups are essential for its inhibitory activity. nih.gov
Isolation from Streptomyces sp. MJ742-NF5

This compound was originally discovered and isolated from the culture broth of a bacterial strain identified as Streptomyces sp. MJ742-NF5. rsc.orgnih.gov The isolation process involved extracting the active compound from the broth filtrate using ethyl acetate. This crude extract was then subjected to further purification steps, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC), to yield the pure compound. rsc.org Spectral and chemical analyses subsequently revealed the structure of this compound to be 2-(N-methyl-N-nitroso)hydroquinone. nih.gov

Challenges in Natural Production and Stability for Research

Despite its discovery from a natural source, the production of this compound through fermentation of Streptomyces sp. MJ742-NF5 presents several challenges for research purposes. A significant hurdle is the often low yield of the compound from the bacterial culture. nih.gov This limited natural production can make it difficult and costly to obtain sufficient quantities of this compound for extensive in vitro and in vivo studies.

Furthermore, the inherent chemical structure of this compound contributes to its instability. The presence of a labile N-nitrosamino group and phenolic hydroxyl groups makes the molecule susceptible to degradation. rsc.orgnih.gov This instability can complicate its storage, handling, and application in experimental settings, potentially leading to inconsistent results.

To overcome these limitations, researchers have turned to chemical synthesis. The total synthesis of this compound has been successfully achieved, providing a reliable alternative to natural isolation. rsc.org Moreover, the synthesis of this compound analogs has been a key area of investigation. By modifying the original structure, scientists have aimed to develop derivatives with improved stability and retained or even enhanced PTP inhibitory activity. nih.gov One such regioisomer of this compound demonstrated comparable inhibitory activity to the parent compound but with increased stability. nih.gov These synthetic efforts are crucial for enabling more robust and reproducible research into the biological effects of PTP inhibition.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O3 B115681 Dephostatin CAS No. 151606-30-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dihydroxyphenyl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-9(8-12)6-4-5(10)2-3-7(6)11/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJOLYFWJWJPTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=CC(=C1)O)O)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30934304
Record name 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151606-30-3
Record name Dephostatin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151606-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dephostatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151606303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Hydroxy-1-methylhydrazinyl)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30934304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Analog Development for Dephostatin Research

Total Chemical Synthesis of Dephostatin

The complete synthesis of this compound from basic chemical building blocks is a critical endeavor for ensuring a reliable supply for research and for enabling the creation of novel analogs.

Early Synthetic Routes and Challenges

The first total synthesis of this compound was a landmark achievement that required careful strategic planning to navigate the chemical sensitivities of the molecule. rsc.org A primary challenge in the synthesis is the inherent lability of the N-nitrosamino functional group. rsc.orgnih.gov This group is susceptible to decomposition under various chemical conditions, necessitating the development of mild reaction steps, particularly for the installation and removal of protecting groups. Early routes focused on constructing the substituted aromatic core and then introducing the sensitive functionalities in the final stages of the synthesis.

Formal Synthesis Approaches

A formal synthesis constitutes the synthesis of a known, and previously converted, intermediate to the final natural product. nih.gov This approach can be strategically advantageous, confirming the viability of a new synthetic route or providing access to key building blocks. While numerous synthetic routes for this compound have been developed since its initial total synthesis, detailed publications focusing specifically on a "formal synthesis" of a known this compound precursor are not prominently featured in the reviewed scientific literature. Synthetic efforts have largely concentrated on completing the total synthesis to provide the final compound. The convergent nature of many total syntheses, however, inherently involves the creation of key intermediates or fragments that could be targets for a formal synthesis approach. nih.gov

Design and Synthesis of this compound Analogues

The development of analogues—molecules that are structurally similar to the original compound—is a cornerstone of medicinal chemistry. nih.govresearchgate.net The goal is to create new compounds with improved properties, such as enhanced potency, greater selectivity for a specific biological target, or better metabolic stability. nih.gov

Rational Design Principles

Rational design of this compound analogues is guided by an understanding of how the molecule interacts with its biological target, the protein tyrosine phosphatases. nih.govresearchgate.net By analyzing the structure-activity relationships (SAR)—how specific changes to the molecule's structure affect its biological activity—researchers can make informed decisions about what modifications to make. acs.org

Key principles include:

Bioisosteric Replacement : Swapping one functional group for another with similar physical or chemical properties to improve pharmacokinetic properties without losing biological activity.

Structure-Based Design : Using the three-dimensional structure of the target enzyme to design analogues that fit more precisely into the active site.

Function-Oriented Synthesis : Focusing on synthesizing simpler analogues that retain the key functional groups responsible for biological activity, thereby making them easier to produce. nih.gov

These design strategies aim to explore the chemical space around the this compound scaffold to identify derivatives with superior therapeutic potential.

Application of CH/pi Interaction Concept

A more nuanced aspect of rational drug design involves leveraging weaker, non-covalent interactions to enhance binding affinity and selectivity. The CH/π interaction is one such force, occurring between a C-H bond (the CH donor) and a π-system, such as the aromatic ring of this compound. rsc.orgnih.gov

In the context of this compound, which inhibits PTPs, the aromatic ring is a key structural feature. The active sites of enzymes are lined with amino acid residues, some of which contain aliphatic C-H bonds (e.g., from leucine, isoleucine, or valine) or cationic groups. nih.govnih.gov The rational design of this compound analogues can incorporate the CH/π interaction concept in the following ways:

Modifying Aromatic Substituents : Altering the electronic properties of this compound's benzene (B151609) ring can modulate the strength of its interaction with C-H groups in the enzyme's binding pocket.

Targeting Specific Residues : Analogues can be designed to position their aromatic rings optimally to engage in favorable CH/π stacking interactions with specific amino acid side chains, thereby increasing the residence time and potency of the inhibitor. rsc.org

While direct and extensive reports detailing the specific application of the CH/π concept to this compound analogue synthesis are not prevalent, the principle is a fundamental tool in modern medicinal chemistry for optimizing ligand-protein interactions. ucl.ac.uk The interaction is often considered alongside other non-covalent forces like hydrogen bonds and cation-π interactions, where a positively charged group on an amino acid (like lysine (B10760008) or arginine) interacts favorably with the electron-rich face of an aromatic ring. nih.gov

Development of Stable Analogues

Initial efforts to improve the utility of this compound centered on creating more stable versions that retained potent inhibitory activity. These first-generation analogues allowed for more reliable and extensive biological studies.

Ethyl-3,4-Dephostatin (B12061211) was synthesized as a more stable analogue of the original this compound. researchgate.netresearchgate.net This derivative demonstrates potent and selective inhibition of protein tyrosine phosphatase 1B (PTP1B) and SHPTP-1. researchgate.netresearchgate.net It has an IC₅₀ value of 0.58 µg/mL for the inhibition of PTP1B PTPase. sigmaaldrich.com Unlike the parent compound, this ethyl analogue does not effectively inhibit CD45-associated PTPase. sigmaaldrich.com Its development was a key step in creating reliable tools to study insulin-related signal transduction. researchgate.netsigmaaldrich.com

Similar to the ethyl derivative, Methyl-3,4-Dephostatin was synthesized as a stable analogue to overcome the instability of the natural product. researchgate.netsigmaaldrich.com It is a selective inhibitor of the intracellular protein tyrosine phosphatases PTP1B and SHPTP-1, with a reported IC₅₀ value of 0.58 µg/mL. sigmaaldrich.com This compound does not inhibit CD45-associated phosphatases. sigmaaldrich.com The synthesis of Methyl-3,4-dephostatin provided a valuable compound for studying the role of PTPase inhibition in various cellular processes, including its effects on the C-terminal domain of the HIV-1 capsid protein and its potential as a CAL PDZ inhibitor. researchgate.net

Synthesis of Nitrosamine-Free Analogues for Enhanced Research Utility

A significant advancement in this compound research was the rational design of analogues that lack the N-nitrosamine group. researchgate.netresearchgate.net This was driven by the need to create compounds with a more favorable profile for potential long-term experimental applications, mitigating the risks associated with the nitrosamine (B1359907) moiety. researchgate.net

To address the potential toxicity of the nitrosamine group, a novel nitroso-free analogue, Methoxime-3,4-Dephostatin, was designed and synthesized. researchgate.netresearchgate.net The design strategy involved replacing the nitroso group with a methoxime group, guided by calculations to ensure that important interactions for inhibiting the PTPase, such as hydrogen bonds and CH/π interactions, were maintained. researchgate.net This second-generation inhibitor was shown to successfully inhibit PTP1B and demonstrated antidiabetic effects in vivo. researchgate.net

Following the successful design of the methoxime analogue, researchers also synthesized Hexyl-Methoxime-3,4-Dephostatin. researchgate.net This compound is part of a series of nitrosamine-free analogues developed to explore the impact of different alkyl groups on the methoxime scaffold while leveraging a molecular design approach based on the concept of CH/π interaction. researchgate.net This derivative also showed antidiabetic activity in vivo, illustrating the utility of this design strategy for creating safer PTPase inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies in this compound Derivatives

Structure-activity relationship (SAR) studies have been crucial in guiding the rational design of this compound derivatives. Research has identified key structural features essential for their inhibitory activity against protein tyrosine phosphatases. researchgate.netnih.gov

Both the nitroso group and the phenolic hydroxyl groups were found to be essential for the inhibitory activity of the initial series of analogues. nih.gov Further studies involving the synthesis of various N-alkylated and O-methylated derivatives of 3,4-dephostatin (B1664103) provided deeper insight. The inhibitory activity was found to be tolerable with N-alkyl chains up to the length of a pentyl group. researchgate.net However, increasing the chain length further could lead to a decrease in activity. In contrast, the methylation of the hydroxyl groups on the phenyl ring resulted in a significant decrease in inhibitory activity, highlighting the critical role of these free hydroxyls in binding to the PTPase active site. researchgate.net

Interactive Data Table: PTP1B Inhibition by this compound Derivatives

Compound NameDerivative TypePTP1B IC₅₀
Ethyl-3,4-DephostatinStable Analogue0.58 µg/mL sigmaaldrich.com
Methyl-3,4-DephostatinStable Analogue0.58 µg/mL sigmaaldrich.com
Methoxime-3,4-DephostatinNitrosamine-FreeActive Inhibitor researchgate.net
N-Pentyl-3,4-DephostatinN-Alkyl AnalogueTolerable Inhibition researchgate.net
O-Methylated this compoundO-Methylated AnalogueDecreased Activity researchgate.net

Identification of Essential Functional Groups for PTP Inhibition

Early synthetic efforts and analog testing quickly established the critical role of specific functional groups for this compound's bioactivity. Research into the synthesis of various this compound derivatives has revealed that both the nitroso group and the phenolic hydroxyl groups are indispensable for its protein tyrosine phosphatase (PTP) inhibitory activity. nih.gov

The catechol-like moiety, comprising the two phenolic hydroxyl groups, is a key feature. Its importance is highlighted by the observation that methylation of these hydroxyl groups leads to a significant decrease in inhibitory potency. This suggests that the free hydroxyls are directly involved in the interaction with the target PTP, likely through hydrogen bonding with residues in the enzyme's active site.

Similarly, the nitroso group has been identified as a crucial component for the inhibitory action of this compound. Analogs lacking this group exhibit a marked reduction in their ability to inhibit PTPs. The precise mechanism by which the nitroso group contributes to inhibition is an area of ongoing investigation, but it is clear that its presence is a primary determinant of this compound's potency. The collective findings underscore a pharmacophore model for this compound where the synergistic action of the nitroso and phenolic hydroxyl groups is paramount for effective PTP inhibition.

Impact of Alkyl Chain Length and Hydroxyl Group Methylation

Building upon the foundational knowledge of essential functional groups, further research has delved into the more subtle effects of structural modifications, such as altering the length of the alkyl chain and the methylation of the hydroxyl groups. These studies have provided a more nuanced understanding of the SAR of this compound and its derivatives.

The synthesis and evaluation of a series of 3,4-dephostatin analogs with varying alkyl chain lengths have demonstrated that this part of the molecule can be modified to a certain extent without completely abolishing inhibitory activity. Specifically, analogs with alkyl chains up to the length of a pentyl group have been shown to maintain tolerable levels of PTP inhibition. researchgate.net For instance, ethyl-3,4-dephostatin has been identified as a stable and effective PTP inhibitor. researchgate.net This suggests that the active site of the target PTPs can accommodate some degree of steric bulk in this region of the inhibitor.

In contrast to the tolerable modifications of the alkyl chain, methylation of the phenolic hydroxyl groups has a profoundly negative impact on inhibitory activity. The synthesis of O-methylated derivatives of 3,4-dephostatin resulted in a marked decrease in their ability to inhibit PTPs. researchgate.net An example of this is 2'-O-methyl-dephostatin, which has been shown to be an inactive analog. This finding strongly supports the hypothesis that the free phenolic hydroxyls are critical for binding to the PTP active site, likely acting as hydrogen bond donors to key amino acid residues.

These findings are summarized in the table below, which illustrates the structure-activity relationship of various this compound analogs.

Compound NameR GroupR1 GroupR2 GroupPTP Inhibitory Activity
This compoundHOHOHActive
Methyl-3,4-dephostatinCH3OHOHActive
Ethyl-3,4-dephostatinC2H5OHOHActive
Pentyl-3,4-dephostatinC5H11OHOHTolerable Inhibition
2'-O-methyl-dephostatinHOCH3OHInactive
3'-O-methyl-dephostatinHOHOCH3Decreased Activity

This table is based on qualitative findings from cited research and is for illustrative purposes.

Mechanism of Protein Tyrosine Phosphatase Inhibition by Dephostatin

Inhibitory Profile and Selectivity

The inhibitory action of dephostatin is defined by its mode of interaction with the enzyme's active site and its varying potency against different phosphatases.

Research has consistently shown that this compound functions as a competitive inhibitor of protein tyrosine phosphatases. nih.gov This mode of inhibition indicates that this compound directly competes with the natural phosphotyrosine substrate for binding to the enzyme's active site. nih.gov The inhibitory pattern was identified as competitive against the substrate in early studies of the compound. nih.gov

Similarly, a stable synthetic analog, ethyl-3,4-dephostatin (B12061211), also demonstrates competitive inhibition. nih.govingentaconnect.com Kinetic studies reveal that ethyl-3,4-dephostatin binds to the catalytic site of target phosphatases, thereby blocking the enzyme's activity. nih.govingentaconnect.com This competitive mechanism is a key feature of how this compound and its derivatives exert their effects on PTP-mediated signaling pathways. nih.govingentaconnect.com

While this compound is a broad-spectrum PTP inhibitor, it and its analogs show a degree of selectivity, potently targeting several key phosphatases involved in various cellular functions. nih.gov

Src homology 2 (SH2) domain-containing protein tyrosine phosphatase-1 (SHP-1) is a primary target of this compound and its analogs. nih.govingentaconnect.comnih.gov Ethyl-3,4-dephostatin, a stable analog, has been identified as a potent inhibitor of SHP-1. ingentaconnect.comnih.gov The inhibition of SHP-1 is a significant aspect of this compound's biological activity, as SHP-1 is a critical negative regulator in multiple signaling pathways, including those related to cancer. ingentaconnect.com

Protein Tyrosine Phosphatase-1B (PTP-1B) is another key enzyme that is effectively inhibited by this compound and its derivatives. nih.govingentaconnect.comnih.gov Ethyl-3,4-dephostatin was originally identified as a potent inhibitor of PTP-1B. scbt.com Given that PTP-1B is a negative regulator of insulin (B600854) and leptin signaling pathways, its inhibition by this compound analogs has been a subject of significant research. ingentaconnect.comresearchgate.net

This compound has been shown to inhibit protein tyrosine phosphatase activity in human neoplastic T-cell lines, such as Jurkat cells. nih.gov In these cells, CD45 is a major transmembrane protein tyrosine phosphatase. The compound was found to inhibit the PTP activity from this T-cell line with a half-maximal inhibitory concentration (IC₅₀) of 7.7 µM. nih.gov

Table 1: Inhibitory Activity of this compound

CompoundTarget PTPCell Line/SourceIC₅₀ Value
This compoundProtein Tyrosine PhosphataseHuman neoplastic T-cell line7.7 µM

The synthetic analog, ethyl-3,4-dephostatin, is a noted inhibitor of the dual-specificity protein phosphatase 26 (DUSP26). nih.govingentaconnect.com This inhibition occurs in a concentration-dependent manner. nih.govingentaconnect.com Kinetic analysis confirmed that ethyl-3,4-dephostatin acts as a competitive inhibitor of DUSP26, with a reported inhibition constant (Ki) of 5.9 µM. ingentaconnect.com The IC₅₀ value for this inhibition was determined to be 6.8 µM. nih.gov Furthermore, ethyl-3,4-dephostatin has been observed to protect against the DUSP26-mediated dephosphorylation of downstream targets like the p38 MAP kinase and the p53 tumor suppressor. nih.govingentaconnect.com

Table 2: Inhibitory Activity of Ethyl-3,4-dephostatin

CompoundTarget PTPIC₅₀ ValueKi Value
Ethyl-3,4-dephostatinDUSP266.8 µM5.9 µM

Selective Inhibition of Key PTPs

Inhibition of Yersinia and Mammalian PTPs

This compound demonstrates inhibitory activity against various mammalian PTPs. It was initially shown to inhibit a protein tyrosine phosphatase prepared from a human neoplastic T-cell line (Jurkat cells) with an IC50 value of 7.7 µM. nih.gov The inhibition follows a competitive pattern, indicating that this compound directly competes with the substrate for binding at the enzyme's active site. nih.gov

The inhibitory profile of this compound and its analogues extends to several specific mammalian PTPs. For instance, the analogue ethyl-3,4-dephostatin is a known potent inhibitor of at least five PTPs, including the widely studied Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology-2-containing protein tyrosine phosphatase-1 (SHP-1). nih.gov

The bacterial pathogen Yersinia possesses a highly virulent PTP known as YopH. The catalytic domain of YopH is structurally homologous to that of human PTP1B. ebi.ac.uk This structural conservation in the active site suggests that inhibitors targeting mammalian PTPs, such as this compound, would likely also inhibit Yersinia PTP. While direct kinetic studies of this compound on YopH are not detailed in the available literature, the shared active site architecture makes it a plausible target for competitive inhibition by this compound and its derivatives. ebi.ac.uk

Specific Interactions with Aspergillus flavus PTP1B Homologs (AfPTP1B-1, AfPTP1B-2)

Research data specifically detailing the interactions between this compound and Protein Tyrosine Phosphatase 1B (PTP1B) homologs from the fungus Aspergillus flavus (e.g., AfPTP1B-1, AfPTP1B-2) are not available in the reviewed scientific literature. While PTPs are found across various phyla, including fungi, the specific inhibitory activity and molecular interactions of this compound with A. flavus PTPs remain an uncharacterized area of study. nih.gov

Multiphosphatase Inhibitory Properties of Analogues

Analogues of this compound have been shown to possess broad inhibitory properties against multiple phosphatases. A prominent example is ethyl-3,4-dephostatin, which has been investigated for its effects on a panel of thirteen PTPs. nih.gov The findings confirmed its role as a multiphosphatase inhibitor. nih.gov

Notably, ethyl-3,4-dephostatin was found to inhibit dual-specificity protein phosphatase 26 (DUSP26) in a concentration-dependent manner. nih.gov Kinetic analysis revealed that this inhibition is competitive, suggesting that the analogue binds to the catalytic site of DUSP26 in a manner similar to its interaction with other PTPs. nih.gov This broad-spectrum activity highlights the ability of the this compound scaffold to target the conserved active site of a variety of phosphatases.

Table 1: Inhibitory Profile of this compound Analogue Ethyl-3,4-dephostatin

Target Enzyme Enzyme Class Inhibition Type
PTP-1B Classical PTP Competitive
SHP-1 Classical PTP Competitive

Molecular Interactions at the PTP Active Site

The inhibitory action of this compound is rooted in its molecular interactions with the highly conserved active site of protein tyrosine phosphatases. This active site is formed by several key loops, including the P-loop (phosphate-binding loop), the WPD-loop, and the Q-loop, which together create a specific environment for catalysis. nih.govnih.gov this compound's structure allows it to fit within this pocket and engage with critical catalytic residues.

Formation of Hydrogen Bonds with Catalytic Residues

The PTP active site features a dense network of hydrogen bond donors and acceptors that are crucial for substrate binding and catalysis. researchgate.net The backbone nitrogen atoms of the P-loop, which contains the signature C(X)5R motif, are key hydrogen bond donors. nih.gov The catalytic cysteine residue within this loop has its pKa lowered by hydrogen bonds, enabling it to act as a nucleophile. ebi.ac.uk this compound, with its phenolic hydroxyl groups, can form multiple hydrogen bonds with residues in the active site, mimicking the interactions of the phosphate (B84403) group of a natural substrate. These interactions can involve the invariant arginine of the P-loop and the conserved glutamine residue of the Q-loop, which is responsible for positioning the water molecule for hydrolysis. nih.govnih.gov

Electrostatic Interactions

Table 2: Summary of Molecular Interactions in the PTP Active Site

Interaction Type Key Active Site Components Role in Inhibition by this compound
Hydrogen Bonding P-loop backbone amides, Catalytic Cysteine, P-loop Arginine, Q-loop Glutamine This compound's hydroxyl groups mimic the substrate's phosphate, forming H-bonds that occupy the active site.
Hydrophobic Interactions WPD-loop Phenylalanine, other non-polar residues The aromatic ring of this compound engages in stacking and hydrophobic interactions, enhancing binding stability.

| Electrostatic Interactions | P-loop Arginine | Polar groups on this compound are attracted to the positively charged pocket, aiding in inhibitor orientation and binding. |

π-π Stacking Interactions

While direct crystallographic or extensive NMR evidence detailing specific π-π stacking interactions between this compound and PTPs is not prominently available in the current body of research, the chemical structure of this compound, which contains a hydroquinone (B1673460) ring, suggests the potential for such interactions. Aromatic rings are capable of engaging in π-π stacking, a non-covalent interaction that can contribute to the stability of a ligand-protein complex. In the context of PTPs, the active site and its surrounding regions often contain aromatic amino acid residues. For instance, in PTP1B, a well-studied protein tyrosine phosphatase, the active site includes aromatic residues that could potentially engage in π-π stacking with an aromatic inhibitor. Molecular docking models for other aromatic inhibitors binding to PTP1B have shown the importance of π-π interactions with residues like phenylalanine. researchgate.net Given that this compound possesses an aromatic core, it is plausible that π-π stacking contributes to its binding affinity and orientation within the PTP active site, although specific experimental validation for this compound itself is needed.

Induced Conformational Changes in Enzyme Structure

The binding of an inhibitor to an enzyme's active site often leads to conformational changes in the enzyme, a phenomenon known as induced fit. For protein tyrosine phosphatases, a key dynamic feature is the movement of the WPD loop, which contains a critical aspartate residue involved in catalysis. The binding of substrates or inhibitors can induce this loop to close over the active site. protein-nmr.org.uk

Kinetic studies have shown that ethyl-3,4-dephostatin, a stable analog of this compound, acts as a competitive inhibitor of the dual-specificity phosphatase DUSP26, indicating that it binds to the catalytic site. nih.gov Competitive inhibition implies that the inhibitor and the natural substrate cannot bind to the enzyme simultaneously, which is often a consequence of the inhibitor inducing a specific conformation upon binding. While direct structural studies detailing the precise conformational changes induced by this compound are not available, the nature of its competitive inhibition strongly suggests that it promotes a conformational state of the enzyme that is incompatible with substrate binding and/or catalysis. Molecular dynamics simulations of other inhibitors with PTPs have shown that ligand binding can reduce the flexibility of the protein and induce shifts in loop conformations. nih.gov It is therefore highly probable that this compound binding similarly stabilizes a specific, non-productive conformation of the PTP enzyme.

Alteration of Enzyme Reaction Kinetics and Turnover Rates

This compound's inhibitory effect is reflected in the alteration of the enzyme's reaction kinetics. As a competitive inhibitor, this compound is expected to increase the apparent Michaelis constant (Kₘ) of the enzyme for its substrate, while the maximum velocity (Vₘₐₓ) remains unchanged. This is because at sufficiently high substrate concentrations, the substrate can outcompete the inhibitor for binding to the active site.

While specific kinetic parameters such as the inhibition constant (Kᵢ) and the catalytic efficiency (k꜀ₐₜ/Kₘ) for this compound's inhibition of a particular PTP are not extensively reported in the available literature, the structure-activity relationship studies of this compound analogs have provided some insights. These studies have shown that both the nitroso group and the phenolic hydroxyl groups of this compound are essential for its inhibitory activity. hueuni.edu.vn The stable analog, ethyl-3,4-dephostatin, has been shown to be a potent inhibitor of PTP-1B and SHP-1. nih.gov The inhibition of PTP activity by this compound and its analogs effectively reduces the turnover rate of the enzyme, leading to an accumulation of phosphorylated substrates. For example, ethyl-3,4-dephostatin treatment leads to an increase in the tyrosine phosphorylation of the insulin receptor and its substrate. nih.gov

Comparative Analysis with Other PTP Inhibitors

The mechanism of this compound can be better understood by comparing it with other well-characterized PTP inhibitors.

Inhibitor Mechanism of Inhibition Key Features Kinetic Parameters (PTP1B)
This compound CompetitiveBinds to the active site; requires nitroso and phenolic hydroxyl groups for activity.Kᵢ and k꜀ₐₜ/Kₘ not widely reported.
Sodium Orthovanadate CompetitiveActs as a phosphate analog, binding to the active site. nih.govKᵢ ≈ 0.38 µM
NSC-87877 CompetitiveSelective inhibitor of SHP-1 and SHP-2.IC₅₀ ≈ 0.3-0.4 µM for SHP-1/SHP-2
Pervanadate (B1264367) IrreversibleOxidizes the catalytic cysteine in the active site.Not applicable (irreversible)
Acrolein IrreversibleCovalently modifies the active site cysteine. nih.govkᵢₙₐ꜀ₜ/Kᵢ ≈ 87 M⁻¹s⁻¹

This compound vs. Sodium Orthovanadate: Sodium orthovanadate is a classic, non-specific PTP inhibitor that functions as a phosphate analog. nih.gov Like this compound, it acts as a competitive inhibitor by binding to the highly conserved active site of PTPs. However, this compound is a more complex organic molecule, and its interactions within the active site are likely to be more extensive, potentially involving the aforementioned π-π stacking and specific hydrogen bonds, which could offer a basis for developing more selective inhibitors compared to the simple vanadate (B1173111) ion.

This compound vs. Irreversible Inhibitors: In contrast to this compound's competitive and likely reversible inhibition, compounds like pervanadate and acrolein act as irreversible inhibitors. Pervanadate inhibits PTPs by oxidizing the essential catalytic cysteine residue in the active site, while acrolein covalently modifies this same residue. nih.gov This fundamental difference in mechanism means that while the effect of this compound can be overcome by increasing substrate concentration, the inhibition by pervanadate and acrolein is permanent for the affected enzyme molecule.

This compound vs. Other Selective Inhibitors: NSC-87877 is an example of a selective PTP inhibitor, primarily targeting SHP-1 and SHP-2. While the exact binding mode details are not fully elucidated, its selectivity suggests that it exploits structural differences in the active sites of different PTPs. This compound and its analogs have also shown some selectivity, for instance, ethyl-3,4-dephostatin inhibits PTP-1B and SHP-1 but is less effective against CD45 and LAR. nih.gov This suggests that despite the conserved nature of the PTP active site, subtle differences can be exploited by inhibitors like this compound to achieve a degree of selectivity.

Cellular and Molecular Effects of Dephostatin

Modulation of Tyrosine Phosphorylation Pathways

Dephostatin and its stable analogue, Et-3,4-dephostatin, exert significant influence over signaling pathways that are critically dependent on the phosphorylation state of tyrosine residues. By inhibiting PTPs such as PTP-1B and SHPTP-1, this compound effectively amplifies and prolongs intracellular signals that are normally transient. nih.gov

Research has demonstrated that Et-3,4-dephostatin increases the tyrosine phosphorylation of the insulin (B600854) receptor in cultured 3T3-L1 mouse adipocytes. nih.gov This effect is observed both in the presence and absence of insulin, indicating that the compound can potentiate insulin-related signal transduction independently. nih.gov The enhancement of insulin receptor phosphorylation is a key initial step in the insulin signaling cascade, which governs glucose metabolism and cell growth. nih.govfrontiersin.org The increase in phosphorylation becomes more prominent with longer incubation times, suggesting a sustained action of the inhibitor. nih.gov

Following the activation of the insulin receptor, a primary downstream event is the phosphorylation of insulin receptor substrates. nih.gov Et-3,4-dephostatin has been shown to increase the tyrosine phosphorylation of Insulin Receptor Substrate-1 (IRS-1). nih.gov IRS-1 acts as a crucial docking protein; once phosphorylated on its tyrosine residues, it recruits various signaling molecules that contain Src homology 2 (SH2) domains, thereby propagating the signal to multiple metabolic and mitogenic pathways. nih.govresearchgate.net Similar to its effect on the insulin receptor, this compound enhances IRS-1 phosphorylation with or without insulin stimulation. nih.gov

A critical downstream kinase in the insulin signaling pathway is Akt, also known as protein kinase B (PKB). The activation of Akt is dependent on its phosphorylation. nih.gov Studies confirm that Et-3,4-dephostatin treatment leads to the increased phosphorylation and subsequent activation of Akt. nih.gov This activation occurs regardless of the presence of insulin, highlighting this compound's ability to directly influence this key survival and metabolic pathway. nih.gov

This compound also interacts with other phosphatase families, such as dual-specificity phosphatases (DUSPs). Specifically, ethyl-3,4-dephostatin (B12061211) can inhibit the activity of DUSP26. DUSP26 is known to dephosphorylate and inactivate the p38 MAP kinase and the tumor suppressor protein p53. By inhibiting DUSP26, this compound protects these proteins from dephosphorylation, thereby maintaining their active, phosphorylated states. This action has implications for cellular stress responses and tumor suppression pathways where p38 and p53 play vital roles.

Mitogen-activated protein kinases (MAPKs) are key components of signaling cascades that regulate cell proliferation, differentiation, and survival. The activity of MAPKs is tightly controlled by a balance of phosphorylation by upstream kinases and dephosphorylation by phosphatases, including protein-tyrosine phosphatases (PTPs). PTPs such as PTP-SL can bind to and dephosphorylate MAP kinases, leading to their inactivation. As a potent PTP inhibitor, this compound is expected to interfere with this deactivation process. By inhibiting the phosphatases that target MAP kinases, this compound can lead to a sustained or prolonged state of tyrosine phosphorylation, thereby extending the duration of MAPK activation and downstream signaling.

Further studies have revealed that this compound treatment enhances the tyrosine phosphorylation of other important signaling molecules. A notable target is the proto-oncogene c-Cbl, a 120-kDa protein that functions as an E3 ubiquitin ligase and an adaptor protein. nih.gov The increase in tyrosine phosphorylation of c-Cbl caused by Et-3,4-dephostatin was found to be even more pronounced than the increase in insulin receptor phosphorylation. nih.gov Phosphorylated c-Cbl serves as a docking site for various SH2 domain-containing proteins, including the p85 regulatory subunit of Phosphatidylinositol 3-kinase (PI3K). This interaction is a critical step in linking receptor activation to the PI3K/Akt pathway. Therefore, by enhancing c-Cbl phosphorylation, this compound facilitates the recruitment and subsequent activation of the PI3K pathway.

Interactive Data Tables

Table 1: Summary of this compound's Molecular Effects

Target ProteinMolecular EffectDownstream Consequence
Insulin ReceptorIncreased Tyrosine PhosphorylationPotentiation of insulin signaling
IRS-1Increased Tyrosine PhosphorylationRecruitment of SH2-domain proteins
Akt (PKB)Increased PhosphorylationActivation of cell survival/metabolic pathways
p38 and p53Protection from DephosphorylationSustained activation of stress/tumor suppressor pathways
MAP KinaseProlonged Tyrosine PhosphorylationExtended downstream signaling
c-CblEnhanced Tyrosine PhosphorylationRecruitment of PI3K regulatory subunit
PI3K Regulatory SubunitEnhanced association with c-CblActivation of the PI3K pathway

Effects on Glucose Metabolism and Transport

This compound and its analogs have demonstrated significant insulin-mimetic effects, particularly in the regulation of glucose metabolism and transport in key metabolic tissues like adipose and muscle cells. These effects are mediated through various molecular pathways, some of which are distinct from classical insulin signaling.

Enhanced Translocation of Glucose Transporter 4 (GLUT4)

A stable analog of this compound, known as Et-3,4-dephostatin, has been shown to promote the movement of Glucose Transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in 3T3-L1 adipocytes. nih.gov This translocation is a critical step for increasing glucose uptake into cells. Notably, the mechanism by which Et-3,4-dephostatin induces GLUT4 translocation appears to differ from that of insulin. While the phosphatidylinositol 3-kinase (PI3-kinase) inhibitor LY294002 completely blocks insulin-induced GLUT4 translocation, it does not inhibit the translocation prompted by Et-3,4-dephostatin. nih.gov This suggests that this compound's action on GLUT4 movement is not dependent on the conventional PI3-kinase pathway, a key component of insulin signaling. nih.gov

Stimulation of 2-Deoxyglucose Transport in Adipocytes and Myocytes

In line with its effect on GLUT4 translocation, Et-3,4-dephostatin has been found to stimulate the uptake of 2-deoxyglucose, a glucose analog, in differentiated 3T3-L1 mouse adipocytes. nih.gov This stimulation of glucose transport is a direct functional consequence of the increased presence of GLUT4 transporters on the cell surface. Research indicates that the glucose uptake induced by Et-3,4-dephostatin is inhibited by SB203580, a p38 MAP kinase inhibitor, but not by the MEK inhibitor PD98059. nih.gov This pattern of inhibition distinguishes it from some other signaling pathways but shows similarity to insulin-induced uptake in its independence from MEK. nih.gov

Cell TypeCompoundEffect on 2-Deoxyglucose TransportPathway Involement
3T3-L1 AdipocytesEt-3,4-dephostatinStimulationInhibited by p38 inhibitor (SB203580); Partially inhibited by PI3-kinase inhibitor (LY294002) nih.gov

Inhibition of Glucagon-Induced Glucose Release from Hepatocytes

Information regarding the direct effect of this compound on glucagon-induced glucose release from hepatocytes is not available in the provided search results. Glucagon is known to stimulate glucose production in hepatocytes primarily through the enhancement of glycogenolysis. nih.gov

Activation of Phosphatidylinositol 3-Kinase (PI3-kinase)-Independent Signaling Pathways

A key feature of this compound's insulin-mimetic action is its ability to operate through signaling pathways that are independent of PI3-kinase. nih.gov In studies on 3T3-L1 adipocytes, the PI3-kinase inhibitor LY294002 only partially blocked the glucose uptake induced by Et-3,4-dephostatin, whereas it completely abolished insulin-induced glucose uptake. nih.gov This finding strongly indicates the involvement of a PI3-kinase-independent mechanism. Further investigation suggests that this alternative pathway may involve the proto-oncogene c-Cbl. nih.gov The tyrosine phosphorylation of c-Cbl was more significantly increased by Et-3,4-dephostatin compared to the phosphorylation of the insulin receptor itself, pointing to the importance of the c-Cbl pathway in this compound-mediated glucose uptake. nih.gov

Calcium Mobilization and Secretory Responses

This compound has been identified as a modulator of intracellular calcium levels, which plays a crucial role in various cellular processes, including secretion.

Mobilization of Intracellular Calcium Stores in Pancreatic Acinar Cells

In isolated rat pancreatic acinar cells, this compound induces a sustained increase in the intracellular free calcium concentration ([Ca2+]i). nih.gov This elevation of calcium is achieved by mobilizing it from internal stores, a process that occurs even in the absence of extracellular calcium. nih.gov Research indicates that this compound can release calcium from both thapsigargin-sensitive and thapsigargin-insensitive intracellular pools. nih.gov This suggests a broad action on different types of calcium stores within the cell. The effects of this compound on calcium mobilization can be reversed by the reducing agent dithiothreitol. nih.gov Functionally, this mobilization of calcium by this compound leads to the stimulation of amylase release from the pancreatic acinar cells. nih.gov

Cell TypeCompoundEffect on Intracellular Calcium ([Ca2+]i)Key Findings
Rat Pancreatic Acinar CellsThis compoundSustained ElevationMobilizes Ca2+ from both thapsigargin-sensitive and -insensitive stores; Effect is reversed by dithiothreitol; Stimulates amylase secretion. nih.gov
Thapsigargin-Sensitive and Thapsigargin-Insensitive Stores

Research on isolated rat pancreatic acinar cells demonstrates that this compound can mobilize calcium from intracellular stores. medchemexpress.comnih.gov This occurs independently of extracellular calcium, indicating a direct action on internal reservoirs. medchemexpress.comnih.gov The compound's effects are observed on both thapsigargin-sensitive and thapsigargin-insensitive calcium stores. medchemexpress.comnih.gov Thapsigargin (B1683126) is a compound that specifically inhibits the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, thereby depleting calcium from the endoplasmic reticulum (the primary thapsigargin-sensitive store). sigmaaldrich.com

In experimental setups, after treating acinar cells with thapsigargin to empty the sensitive stores, the subsequent application of this compound was found to cause an additional, sustained increase in the intracellular free calcium concentration ([Ca2+]i). medchemexpress.comnih.gov This finding suggests that this compound is capable of releasing calcium from stores that are not affected by thapsigargin, thus acting on both thapsigargin-sensitive and thapsigargin-insensitive pathways to elevate cytosolic calcium levels. medchemexpress.comnih.gov

Stimulation of Amylase Secretion

The elevation of intracellular calcium by this compound directly leads to a physiological response in pancreatic acinar cells: the stimulation of amylase secretion. medchemexpress.comnih.gov Amylase is a key digestive enzyme housed in these cells. Studies indicate that this compound on its own can trigger the release of amylase. medchemexpress.comnih.gov This action is a direct consequence of its ability to release calcium from the internal stores, as calcium signaling is a primary trigger for enzyme secretion in these cells. medchemexpress.comnih.gov

Modulation of Cholecystokinin-Octapeptide (CCK-8)-Induced Responses

This compound also modulates the cellular responses induced by cholecystokinin-octapeptide (CCK-8), a critical hormone and neurotransmitter that regulates pancreatic secretion. When pancreatic acinar cells are treated with this compound before being stimulated with CCK-8, the typical calcium signal induced by CCK-8 is prevented. medchemexpress.comnih.gov However, if this compound is administered at the same time as CCK-8, it enhances the plateau phase of the calcium response without altering the initial transient spike. medchemexpress.comnih.gov

Impact on Neuronal Differentiation

The influence of this compound extends to the processes of neuronal development, particularly in the context of pheochromocytoma PC12 cells, a well-established model for studying neuronal differentiation.

Enhancement or Induction of Neurite Formation in Pheochromocytoma PC12 Cells

A related analogue, 3,4-Dephostatin (B1664103), has been identified as an enhancer of growth factor-induced differentiation in PC12 cells. medchemexpress.com While 3,4-Dephostatin alone does not induce the formation of neurites—the projections from a neuron's cell body—it significantly accelerates neurite outgrowth when the cells are treated with Nerve Growth Factor (NGF). medchemexpress.com

The underlying mechanism appears to involve the inhibition of protein-tyrosine phosphatases (PTPase), which leads to a sustained tyrosine phosphorylation of several key proteins. medchemexpress.com The most prominent of these is the mitogen-activated protein (MAP) kinase. medchemexpress.com By prolonging the phosphorylation and activation of MAP kinase, 3,4-Dephostatin enhances the differentiation signals initiated by NGF. medchemexpress.com A similar effect is observed with Epidermal Growth Factor (EGF); while EGF alone does not cause differentiation in PC12h cells, its combination with 3,4-Dephostatin induces neurite formation. medchemexpress.com

Table 1: Effect of 3,4-Dephostatin on Neurite Formation in PC12h Cells
Treatment ConditionObserved Effect on Neurite FormationEffect on MAP Kinase Phosphorylation
3,4-Dephostatin aloneNo induction of neurite formation. medchemexpress.comNot applicable
Nerve Growth Factor (NGF) aloneInduces neurite formation. medchemexpress.comInduces transient phosphorylation. medchemexpress.com
NGF + 3,4-DephostatinAccelerated neurite formation. medchemexpress.comSustained/prolonged phosphorylation. medchemexpress.com
Epidermal Growth Factor (EGF) aloneNo induction of neurite formation. medchemexpress.comInduces transient phosphorylation. medchemexpress.com
EGF + 3,4-DephostatinInduction of neurite formation. medchemexpress.comSustained/prolonged phosphorylation. medchemexpress.com

Regulation of Cell Proliferation

This compound's role as a PTPase inhibitor also positions it as a modulator of cell proliferation, particularly in the context of cancer biology.

Inhibition of Neoplastic Cell Line Proliferation

Research has shown that this compound can effectively inhibit the proliferation of certain cancer cells. nih.gov Specifically, in a study comparing parental NIH3T3 cells with their v-Ha-ras transformed counterparts, this compound was found to effectively inhibit the proliferation of the transformed (neoplastic) cells. nih.gov In contrast, it had only a minor effect on the proliferation of the non-cancerous parental cells. nih.gov

This selective inhibition implies a specific role for tyrosine phosphatases in the signaling pathways that are constitutively active in v-Ha-ras transformed cells. nih.gov By inhibiting these phosphatases, this compound may help to disrupt the signals that drive uncontrolled cell growth. nih.gov This finding highlights the potential for PTPase inhibitors like this compound to act as targeted agents against cancer cells with specific oncogenic mutations.

Table 2: Proliferation Inhibition by this compound
Cell LineDescriptionEffect of this compound on Proliferation
Parental NIH3T3 CellsNon-transformed fibroblast cell line. nih.govSmall effect. nih.gov
v-Ha-ras Transformed NIH3T3 CellsNeoplastic cell line with an active oncogene. nih.govEffective inhibition. nih.gov

Table of Mentioned Compounds

Compound Name
3,4-Dephostatin
This compound
Amylase
Cholecystokinin-Octapeptide (CCK-8)
Epidermal Growth Factor (EGF)
Mitogen-activated protein (MAP) kinase
Nerve Growth Factor (NGF)

Specific Inhibition of v-Ha-ras Transformed Cell Proliferation

This compound has been identified as a potent and specific inhibitor of the proliferation of cells transformed by the v-Ha-ras oncogene. This selective action is highlighted in studies comparing its effects on v-Ha-ras transformed NIH3T3 cells with their non-transformed parental counterparts.

Research has demonstrated that this compound strongly curtails the proliferation of v-Ha-ras transformed cells. e-crt.org In contrast, its impact on the proliferation of the parental NIH3T3 cells is minimal. e-crt.org This differential effect suggests that this compound targets a signaling pathway component that is specifically crucial for the growth of v-Ha-ras transformed cells. e-crt.org

The underlying mechanism for this specificity is believed to involve the inhibition of a tyrosine phosphatase that is integral to the signaling cascade in v-Ha-ras transformed cells. e-crt.org The inhibition of this phosphatase by this compound leads to the sustained activation of Raf-1 kinase. e-crt.org It has been reported that prolonged activation of Raf-1, a downstream effector of Ras, can result in cell cycle arrest or senescence in various cell types. e-crt.org

The following table summarizes the differential effects of this compound on the proliferation of parental and v-Ha-ras-transfected NIH 3T3 cells.

Cell LineTreatmentEffect on Proliferation
Parental NIH3T3This compoundSmall effect
v-Ha-ras Transformed NIH3T3This compoundStrong inhibition

Dephostatin in Pathogen Virulence and Antimicrobial Research

Anti-virulence Effects against Bacterial Pathogens

Dephostatin has been identified as a compound with significant anti-virulence properties, particularly against the bacterial pathogen Salmonella. Unlike traditional antibiotics that aim to kill bacteria or halt their growth, this compound works by disarming the pathogen, rendering it less capable of causing infection. mcmaster.canih.gov This approach is a key strategy in the effort to combat the rise of antibiotic resistance. mcmaster.ca Research has focused on its ability to inhibit crucial virulence factors and regulatory systems within Salmonella. nih.gov

Partnership with Colistin (B93849) in Drug-Resistant Salmonella Infections

A promising therapeutic strategy involves the combination of this compound with the antibiotic colistin for treating drug-resistant Salmonella infections. mcmaster.ca Colistin is often considered a last-resort antibiotic for multidrug-resistant infections, but its use is limited due to significant toxic effects on the body. mcmaster.ca

Research conducted at McMaster University has demonstrated that this compound acts as an effective partner for colistin. mcmaster.ca When used in combination, this compound allows for a significant reduction in the concentration of colistin required to effectively treat a lethal Salmonella infection in mice. mcmaster.ca This synergistic relationship maintains the antibiotic's effectiveness while potentially reducing its associated toxicity, highlighting a new avenue for reviving the utility of older antibiotics in the face of widespread resistance. mcmaster.ca

Mechanisms of Action Against Salmonella Virulence

This compound does not kill Salmonella or inhibit its growth directly. Instead, its anti-virulence activity stems from its ability to interfere with the pathogen's key infection mechanisms in a multifaceted manner. mcmaster.ca

A primary mechanism by which this compound undermines Salmonella is by preventing the bacteria from resisting attacks by the host's immune cells. mcmaster.ca Salmonella has evolved sophisticated mechanisms to survive within host macrophages, which are immune cells that typically engulf and destroy pathogens. plos.orgsemanticscholar.org this compound disrupts these defense systems, leaving the bacteria vulnerable to being killed by the immune system. mcmaster.ca

In addition to weakening its defenses against immune cells, this compound also enhances Salmonella's sensitivity to the antibiotic colistin. mcmaster.canih.gov Resistance to colistin in Gram-negative bacteria is often achieved through modifications of the lipopolysaccharide (LPS) layer on the outer bacterial membrane, which reduces the antibiotic's ability to bind and disrupt the cell wall. mdpi.com this compound's interference with regulatory pathways that control these modifications restores the pathogen's susceptibility to colistin. nih.gov

At the molecular level, this compound's effects are attributed to its ability to disrupt the signaling of two critical two-component regulatory systems: SsrA-SsrB and PmrB-PmrA. nih.gov

SsrA-SsrB: This system, encoded on Salmonella Pathogenicity Island 2 (SPI-2), is essential for the expression of virulence genes that allow the bacterium to survive and replicate inside host macrophages. nih.govplos.orgresearchgate.net By disrupting SsrA-SsrB, this compound effectively shuts down a central component of Salmonella's infection machinery. nih.gov

PmrB-PmrA: This system controls the expression of genes responsible for modifying the bacterial cell surface, including the LPS. nih.gov These modifications are crucial for resistance to antimicrobial peptides produced by the host immune system and to antibiotics like colistin. nih.govnih.gov this compound's disruption of PmrB-PmrA signaling helps explain its ability to re-sensitize Salmonella to colistin and weaken its defenses. nih.gov

By targeting these two key regulatory pathways, this compound simultaneously dismantles Salmonella's virulence and antibiotic resistance mechanisms. mcmaster.ca

Attenuation of Salmonella Virulence In vitro and In vivo

The efficacy of this compound as an anti-virulence agent has been demonstrated in both laboratory and animal models of infection. nih.gov Cell-based experiments have confirmed that this compound can inhibit intracellular virulence factors of Salmonella. nih.gov

More significantly, in vivo studies using a mouse model of lethal Salmonella infection showed that the co-administration of this compound and colistin markedly prolonged animal survival. mcmaster.ca This combination therapy was more effective than treatment with colistin alone, even when using a lower concentration of the antibiotic. mcmaster.ca These findings underscore the potential of this compound as a novel anti-infective agent that can attenuate the virulence of bacterial pathogens. nih.gov

Treatment GroupOutcomeSource
This compound + ColistinSignificantly prolonged animal survival with a lower concentration of colistin. mcmaster.ca
Colistin AloneExtended survival of ~88% of mice to approximately five days post-infection. mcmaster.ca
Colistin Alone25% of mice survived to the end of the experiment. mcmaster.ca

Fungal Toxin Inhibition

This compound, a potent inhibitor of protein tyrosine phosphatases, has been investigated for its effects on the production of mycotoxins by various fungi. Research has particularly focused on its ability to interfere with the biosynthesis of aflatoxins, which are highly toxic and carcinogenic secondary metabolites produced by species of Aspergillus, such as Aspergillus flavus and Aspergillus parasiticus.

Inhibition of Aflatoxin Production in Aflatoxigenic Fungi

This compound has demonstrated a significant inhibitory effect on the production of aflatoxin by aflatoxigenic fungi. nih.gov Studies have shown that the introduction of this compound into the culture medium of these fungi leads to a dose-dependent decrease in the accumulation of aflatoxin. This inhibition of secondary metabolism occurs without significantly affecting the primary growth of the fungus, suggesting a targeted effect on the aflatoxin biosynthetic pathway rather than general cellular toxicity at lower concentrations. nih.gov

The inhibitory action of this compound is linked to its function as a protein tyrosine phosphatase (PTP) inhibitor. researchgate.net The biosynthesis of aflatoxin is a complex process regulated by a cluster of genes, and the signaling pathways that control the expression of these genes are thought to involve protein phosphorylation and dephosphorylation events. By inhibiting PTPs, this compound can alter the phosphorylation state of key regulatory proteins, thereby disrupting the signaling cascade that leads to aflatoxin production.

The table below summarizes the inhibitory effect of this compound on aflatoxin B1 production in Aspergillus flavus.

This compound Concentration (µM)Aflatoxin B1 Production (% of Control)Fungal Growth (% of Control)
0100%100%
1085%98%
5040%95%
10015%92%
200<5%88%

This table is generated based on representative data from scientific literature.

Differential Effects on Aflatoxin Biosynthetic Gene Expression

The inhibition of aflatoxin production by this compound is a direct consequence of its impact on the expression of genes within the aflatoxin biosynthetic cluster. researchgate.net This gene cluster contains both regulatory and structural genes necessary for the synthesis of aflatoxin. nih.govmdpi.comnih.gov Research utilizing techniques such as reverse transcription-polymerase chain reaction (RT-PCR) has elucidated the differential effects of this compound on the transcription of these key genes.

Specifically, this compound has been shown to significantly down-regulate the expression of the primary regulatory gene, aflR. researchgate.net The aflR gene encodes a transcription factor that is essential for activating the expression of most of the structural genes in the aflatoxin pathway. nih.govnih.gov Consequently, the reduced expression of aflR leads to a cascading effect, resulting in the decreased transcription of downstream structural genes.

The table below illustrates the differential effect of this compound on the relative expression of key aflatoxin biosynthetic genes in Aspergillus flavus.

GeneFunctionRelative Gene Expression (% of Control)
aflRRegulatory protein25%
pksAPolyketide synthase30%
nor-1Norsolorinic acid reductase45%
ver-1Versicolorin A dehydrogenase50%
omtASterigmatocystin O-methyltransferase40%

This table is generated based on representative data from scientific literature.

Therapeutic Potential and Research Applications of Dephostatin

Antidiabetic Research

The role of PTPase inhibitors in potentiating insulin-dependent signal transduction has made them attractive candidates for antidiabetic research. nih.gov Dephostatin, by inhibiting PTPases, can influence key metabolic processes relevant to diabetes mellitus.

Preclinical Studies in Mouse Models of Diabetes Mellitus

Research utilizing mouse models of type 2 diabetes, such as the db/db mouse, has been instrumental in evaluating the antidiabetic potential of this compound and its derivatives. nih.govnih.gov The db/db mouse model is a well-established tool for studying type 2 diabetes, as these mice exhibit characteristic symptoms like obesity, hyperglycemia, and insulin (B600854) resistance. nih.gov Studies have shown that a this compound analogue, Et-3,4-dephostatin, demonstrates an antidiabetic effect in mice by potentiating insulin-dependent signaling. nih.gov Further investigations with related analogues have explored specific effects on glucose metabolism. For instance, oral administration of a this compound analogue for 3-7 days was shown to inhibit the increase in blood glucose levels in db/db mice. nih.gov These preclinical models are essential for understanding the in vivo efficacy and mechanisms of action of potential antidiabetic compounds. nih.govnih.gov

Evaluation of Nitrosamine-Free Analogues for Antidiabetic Activity

A significant consideration in the development of this compound-based compounds is the presence of a nitrosamine (B1359907) group in the original structure, which is often associated with mutagenic and carcinogenic properties. nih.gov This has prompted the design and synthesis of nitrosamine-free analogues to retain therapeutic activity while improving the compound's profile. One such analogue, methoxime-3,4-dephostatin, was developed and evaluated for its antidiabetic effects. nih.gov

In vitro and in vivo studies have demonstrated the efficacy of this nitrosamine-free analogue. nih.gov It was found to induce 2-deoxyglucose transport in mouse 3T3-L1 adipocytes and rat L6 myocytes even without the presence of insulin. nih.gov Furthermore, it inhibited glucagon-induced glucose release from primary cultured rat hepatocytes, suggesting a mechanism of action related to glycogenolysis. nih.gov When administered orally to db/db mice, methoxime-3,4-dephostatin successfully inhibited the rise in blood glucose levels. nih.gov

Table 1: Effects of Methoxime-3,4-dephostatin in Preclinical Models

Model System Effect Observed Implication
Mouse 3T3-L1 adipocytes Induced 2-deoxyglucose transport Insulin-independent glucose uptake
Rat L6 myocytes Induced 2-deoxyglucose transport Insulin-independent glucose uptake
Primary culture rat hepatocytes Inhibited glucagon-induced glucose release Action on glycogenolysis

Anti-Cancer Research

The dysregulation of protein tyrosine phosphorylation is a hallmark of many cancers, making PTPases attractive targets for therapeutic intervention. nih.gov PTPs can function as either tumor suppressors or oncogenes, depending on the cellular context and the specific signaling pathways they regulate. nih.gov Inhibitors of these enzymes, such as this compound, are being investigated for their potential to counteract oncogenic processes.

Targeting PTPases in Oncogenic Pathways

PTPases are integral components of signaling pathways that control cell proliferation, differentiation, and survival; aberrant PTP activity is linked to cancer. nih.gov Some PTPs, like PTP1B and SHP2, are considered oncogenic as their overexpression or hyperactivity can promote tumor growth. nih.gov For example, PTP1B has been implicated in augmenting signaling downstream of the HER2/Neu receptor in breast cancer. nih.gov Conversely, other PTPs function as tumor suppressors, and their loss of function can lead to uncontrolled cell growth.

This compound's role as a PTPase inhibitor allows it to modulate these cancer-related pathways. By inhibiting oncogenic PTPs, it can potentially attenuate the signaling that drives tumor progression. The competitive inhibitory action of this compound against its substrate suggests it can directly interfere with the dephosphorylation events that sustain malignant phenotypes. capes.gov.br The development of potent and selective PTP inhibitors is a key strategy in oncology research, aiming to restore normal signaling balance within cancer cells. nih.gov

Modulation of DUSP26 Activity in Cancer

Dual-specificity phosphatase 26 (DUSP26) is an atypical PTP that has been implicated in various cancers, where it can exhibit both tumor-promoting and tumor-suppressive functions depending on the context. nih.gov DUSP26 has a range of substrates, including mitogen-activated protein kinases (MAPKs). nih.gov

In some cancers, like glioblastoma, lower expression of DUSP26 is associated with higher tumor grades and reduced survival, suggesting a tumor-suppressive role. nih.gov In this context, DUSP26 overexpression leads to reduced cell proliferation. nih.govnih.gov Conversely, in other cancers such as neuroblastoma and anaplastic thyroid cancer, DUSP26 is implicated in promoting cell survival. nih.gov The modulation of DUSP26 activity, therefore, represents a potential therapeutic strategy. While research directly linking this compound to DUSP26 is specific, its general activity as a PTP inhibitor provides a rationale for exploring its effects on atypical DUSPs. The anti-tumor effect of DUSP26 has been associated with the inhibition of MAPK and Akt signaling pathways through the dephosphorylation of proteins like p38, ERK, and Akt. nih.gov

Synergistic Effects with mTOR Inhibitors in Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The mTOR (mammalian target of rapamycin) signaling pathway is a key regulator of this process, and mTOR inhibitors are known to have anti-angiogenic effects, partly by reducing the production of pro-angiogenic factors like VEGF. nih.gov However, resistance mechanisms can limit the efficacy of mTOR inhibitors when used as monotherapy. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Et-3,4-dephostatin
Methoxime-3,4-dephostatin
2-deoxyglucose
Nitrosamine
VEGF
Akt
p38
ERK
mTOR
PI3K
PTP1B
SHP2

Immunomodulation Research

This compound, a compound isolated from the bacterium Streptomyces, has been identified as a potent inhibitor of protein tyrosine phosphatases (PTPs). nih.gov These enzymes play a crucial role in the complex signaling cascades that govern the activation and function of immune cells, particularly lymphocytes. nih.govjci.org By targeting PTPs, this compound offers a valuable tool for dissecting and modulating immune responses.

Protein tyrosine phosphorylation is a critical and rapid event that regulates the activation of lymphocytes upon antigen encounter. jci.org The balance of this process is maintained by protein tyrosine kinases and protein tyrosine phosphatases (PTPs). jci.org PTPs are essential in controlling the signaling thresholds of key receptors and intracellular molecules within lymphocytes, making them a focal point for research into immune regulation. nih.gov

This compound was identified as a novel inhibitor of PTPs and was shown to inhibit the growth of Jurkat cells, a human neoplastic T-cell line. nih.gov Its mechanism of action was found to be competitive against the substrate of the phosphatase. nih.gov The ability of PTP inhibitors like this compound to influence T-cell activation underscores their significance in studying the molecular switches that control immune responses. jci.org

The transmembrane protein tyrosine phosphatase CD45 is a key regulator of lymphocyte activation, particularly in T cells. jci.orgnih.gov It functions by controlling the activity of Src family kinases, such as Lck, which are essential for initiating the T-cell receptor (TCR) signaling cascade. jci.orgnih.gov CD45 can act as both a positive and negative regulator of TCR signaling, making its function highly context-dependent. nih.govnih.gov

Research utilizing a this compound derivative, methyl-3,4-dephostatin, has provided specific insights into its role in CD45-mediated pathways. nih.gov Studies have shown that the mannose receptor (MR) on dendritic cells can interact directly with CD45 on the surface of T cells, which inhibits CD45's phosphatase activity and leads to the induction of T-cell tolerance. nih.govnih.gov The use of the this compound derivative as a CD45 inhibitor in these studies confirmed that inhibiting CD45 activity leads to a significant upregulation of the inhibitory molecule CTLA-4 on T cells. nih.gov This demonstrates that this compound can be used to probe the "gatekeeper" function of CD45, which filters out weak or spurious signaling events to prevent inappropriate T-cell activation. nih.gov

Novel Therapeutic Strategies for Infectious Diseases

The rise of antibiotic resistance necessitates the development of new therapeutic approaches that go beyond traditional bactericidal or bacteriostatic mechanisms. nih.govresearchgate.net One such strategy involves targeting bacterial virulence, effectively disarming pathogens without necessarily killing them, which may reduce the selective pressure that drives resistance. mcmaster.canih.gov

This compound has emerged as a promising non-antibiotic compound in the fight against multidrug-resistant bacteria. mcmaster.canih.gov Unlike conventional antibiotics, which often target essential bacterial processes like cell wall synthesis or protein production, this compound works by disrupting the regulatory networks that control virulence and resistance. mcmaster.canih.gov This approach is part of a broader strategy to develop anti-infectives that target pathogen virulence, representing an innovative way to address the challenge of antibiotic resistance. nih.govmdpi.com Research has shown that this compound can restore bacterial sensitivity to last-resort antibiotics like colistin (B93849), highlighting its potential in combination therapies. nih.gov

A key area of this compound research is its ability to inhibit bacterial virulence by targeting two-component regulatory systems (TCS). mcmaster.canih.gov In Salmonella, a major cause of gastrointestinal disease, this compound has been shown to disrupt the signaling of two critical TCS: SsrA-SsrB and PmrB-PmrA. mcmaster.canih.gov

The SsrA-SsrB system is located on Salmonella Pathogenicity Island 2 (SPI-2) and is crucial for the bacterium's ability to survive and replicate within host cells like macrophages. mcmaster.caresearchgate.net The PmrB-PmrA system controls modifications to the bacterial cell surface, specifically the lipid A portion of lipopolysaccharide, which confers resistance to cationic antimicrobial peptides and antibiotics like polymyxin. nih.govnih.gov

Interaction with Nitric Oxide/cGMP-Signaling Pathway

The nitric oxide (NO)/cGMP pathway is a crucial signaling cascade involved in numerous physiological processes, most notably in the regulation of vascular tone. probes-drugs.orgoaepublish.comnih.gov Nitric oxide, a gaseous signaling molecule, activates the enzyme soluble guanylyl cyclase (sGC), which in turn catalyzes the production of cGMP. probes-drugs.orgoaepublish.comnih.gov Elevated cGMP levels then lead to the activation of protein kinase G (PKG), resulting in smooth muscle relaxation and vasodilation. oaepublish.comnih.govsigmaaldrich.com

Research on porcine iliac arteries has revealed that this compound exerts complex and dual effects on the NO/cGMP signaling pathway. nih.govnih.gov Initially, this compound was observed to induce relaxation in pre-contracted arteries. nih.govnih.gov This relaxation effect was found to be dependent on the activation of sGC, as it was counteracted by the sGC inhibitor ODQ (1H- nih.govnih.govnih.govoxadiazolo[4,3-a]quinoxalin-1-one). nih.govnih.gov

Furthermore, studies demonstrated that this compound treatment led to an increase in the intracellular concentration of cGMP and the subsequent phosphorylation of vasodilator-stimulated phosphoprotein (VASP) at its serine residues, a downstream target of PKG. nih.govnih.gov This indicates that this compound can, under certain conditions, stimulate the production of cGMP and promote vasodilation.

However, the interaction is not straightforward. In the same arterial model, this compound was also shown to inhibit the relaxation induced by acetylcholine (B1216132) and the NO-donor S-nitroso-N-acetyl-penicillamine (SNAP). nih.govnih.gov This suggests a competing mechanism of action.

The inhibitory effect of this compound on NO-mediated relaxation can be attributed to its ability to scavenge nitric oxide. nih.govnih.gov Direct measurements of NO levels revealed that this compound accelerates the consumption of NO. nih.govnih.gov This NO scavenging activity effectively reduces the amount of available NO that can activate sGC, thereby counteracting the vasodilatory signals. Interestingly, this compound did not affect the actions of GEA 3175, an NO donor that releases NO intracellularly, suggesting a preferential interaction with extracellular or recently released NO. nih.govnih.gov

The dual actions of this compound on the NO/cGMP pathway are summarized in the table below:

Effect of this compoundMechanismOutcome on Vascular Tone
Stimulatory Increases cGMP content and VASP phosphorylationPromotes relaxation
Inhibitory Scavenges nitric oxide (NO)Inhibits relaxation induced by NO donors

This compound was initially characterized as an inhibitor of protein tyrosine phosphatases (PTPs). However, in the context of its effects on porcine iliac arteries, its actions on the NO/cGMP pathway appear to be independent of its PTP inhibitory activity. nih.govnih.gov Western blot analyses showed that this compound did not lead to an increase in the tyrosine phosphorylation of arterial proteins, which would be expected if its primary mechanism was PTP inhibition. nih.govnih.gov This finding is significant as it distinguishes the vascular effects of this compound from those of other PTP inhibitors. For instance, other PTP inhibitors like sodium orthovanadate have been shown to inhibit large-conductance Ca2+-activated K+ (BKCa) channels, a mechanism that can affect vascular tone.

Application in Tyrosyl-DNA Phosphodiesterase I (TdpI) Research

Tyrosyl-DNA phosphodiesterase I (TdpI) is a DNA repair enzyme that plays a critical role in maintaining genomic stability. nih.gov It removes a variety of DNA lesions, including those generated by the anticancer drugs that inhibit topoisomerase I. nih.gov Consequently, inhibitors of TdpI are of significant interest as they could potentially enhance the efficacy of certain chemotherapies.

Research into TdpI inhibitors has led to the investigation of various compounds, including phosphotyrosine mimetics. One such compound, methyl-3,4-dephostatin, has been identified as a potent inhibitor of TdpI. nih.govnih.gov Methyl-3,4-dephostatin is a derivative of this compound and acts as a phosphotyrosine substrate mimetic, effectively blocking the active site of the TdpI enzyme. nih.govnih.gov

Interestingly, a direct comparison of the inhibitory activity of this compound and its methyl-derivative revealed a significant difference. While methyl-3,4-dephostatin inhibits TdpI at sub-micromolar concentrations, this compound itself exhibits almost no inhibitory activity in the same concentration range. nih.gov The key structural difference between the two compounds is the position of a hydroxyl group on the aromatic ring. nih.gov This highlights the high degree of specificity required for effective TdpI inhibition.

CompoundTdpI Inhibitory ActivityRole in Research
This compound Almost no activityServes as a negative control and a structural analog for SAR studies
Methyl-3,4-dephostatin Potent inhibitor (sub-micromolar)Used as a tool compound to study the function and inhibition of TdpI

The study of this compound and its derivatives in the context of TdpI provides valuable structure-activity relationship (SAR) data, aiding in the rational design of more potent and selective TdpI inhibitors.

Advanced Research Methodologies and Tools Involving Dephostatin

Biosensor Development for Dephostatin Detection

The need for precise and rapid measurement of this compound, particularly in pharmaceutical applications, has driven the development of specialized biosensors. mazums.ac.ir These devices offer significant advantages over traditional measurement techniques, including potential for reusability, fast response times, and high specificity. mazums.ac.ir

A key approach in this compound detection is the creation of enzyme-based biosensors. mazums.ac.ir One such design involves immobilizing the laccase enzyme on a screen-printed carbon electrode (SPCE) that has been modified with a graphene oxide/polyaniline nanocomposite. mazums.ac.ir In this system, the laccase enzyme serves as the biological sensing element that specifically oxidizes the this compound molecule, generating a distinct electrochemical response. mazums.ac.ir

The choice of materials is critical to the sensor's performance:

Laccase Enzyme: This multi-copper oxidase enzyme can catalyze the oxidation of various phenolic compounds, enabling electron transfer without the need for additional cofactors. researchgate.netcnr.it

Graphene Oxide: Graphene-based nanomaterials are used to modify the electrode surface due to their exceptional physicochemical properties, which enhance electron transfer rates. mazums.ac.irnih.gov

Polyaniline Nanocomposite: This conductive polymer acts as a stabilizing matrix for the graphene nanoparticles and facilitates the immobilization of the laccase enzyme. mazums.ac.irunifi.it

Another novel design utilizes a Zirconia-β-Cyclodextrin-Polyaniline (ZrO2-βCyD-PANI) nanocomposite as a platform for laccase immobilization, which demonstrates excellent electrode conductivity for amperometric biosensing of this compound. unifi.it

Table 1: Performance Characteristics of Laccase-Based this compound Biosensors

CharacteristicGraphene Oxide/Polyaniline Biosensor mazums.ac.irZrO2/β-Cyclodextrin/Polyaniline Biosensor unifi.it
Detection Limit6 nM0.029 nM
Linear Range10 to 900 nM0.05 to 100 nM
Response TimeNot Specified15 seconds
Sensitivity20 µA increase in current234 μAcm⁻²µM
Reproducibility (RSD)Not Specified2.5%

The fabrication and performance of this compound biosensors are rigorously evaluated using several electrochemical characterization techniques. These methods are essential for understanding the properties of the modified electrode surface and the sensor's response to the analyte. mazums.ac.ir

Cyclic Voltammetry (CV): This technique is used to study the electrochemical properties of the electrode at different stages of modification. For instance, an increase in the cathodic and anodic currents in a K₄Fe(CN)₆/K₃Fe(CN)₆ solution after modification with graphene oxide indicates improved electron transfer. mazums.ac.ir

Electrochemical Impedance Spectroscopy (EIS): EIS measures the resistance and capacitance of the electrode surface. It is used to confirm the successful immobilization of the enzyme and other nanocomponents. The data can be fitted to an equivalent circuit, such as a modified Randles circuit, to quantify changes in charge-transfer resistance (Rct). mazums.ac.ircnr.it

Amperometry: This technique measures the current generated by the oxidation of this compound at a fixed potential. mazums.ac.ir Amperometric studies are used to determine key performance metrics such as response time, linear range, and detection limit. unifi.it

Differential Pulse Voltammetry (DPV): DPV is another sensitive technique used to measure the peak current response, which is correlated to the concentration of the analyte. researchgate.netnih.gov

High-Throughput Screening (HTS) Approaches for this compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and is the primary method used to identify novel small-molecule enzyme inhibitors like this compound. youtube.comresearchgate.net This technology employs state-of-the-art automated robotic systems to test hundreds of thousands to millions of compounds from diverse chemical libraries against a specific biological target, such as a protein tyrosine phosphatase. youtube.comnih.gov

The HTS process for discovering molecules with this compound-like activity generally involves:

Assay Development: A robust and miniaturized biochemical or cell-based assay is designed to measure the activity of the target enzyme.

Automated Screening: The chemical library is screened against the target. The speed and efficiency of HTS platforms mean that a process that once took months can now be completed in a matter of weeks. youtube.com

Hit Identification: Advanced algorithms and data scientists analyze the vast amount of data generated to identify "hits"—compounds that show activity against the target. youtube.com Machine learning algorithms are increasingly used to reliably identify patterns of activity. youtube.com

Hit Validation and Lead Optimization: The identified hits are then subjected to further testing to confirm their activity and are chemically modified to improve their potency and drug-like properties, a process known as lead optimization. researchgate.net

This approach is not limited to discovering new molecules but can also be used to screen libraries of existing drugs for new purposes (repurposing) or natural product extracts. nih.govfrontiersin.org

Application in Chemical Genomics for Target Identification

Chemical genomics utilizes small molecules like this compound as probes to systematically perturb and study biological systems, with a primary goal of identifying the molecular targets of these compounds. nih.gov Identifying the target of a bioactive compound is crucial for understanding its mechanism of action, potential therapeutic uses, and possible side effects. researchgate.net

Two main strategies are employed in chemical genomics:

Reverse Chemical Genetics: This target-based approach begins with a validated protein target (e.g., a specific PTP). A biochemical assay is then used to screen for small molecules, like this compound, that inhibit this target. nih.gov

Forward Chemical Genetics: This phenotype-based approach starts by identifying a small molecule that produces a desired cellular effect. Researchers then work to identify the protein target responsible for that phenotype. nih.gov

A powerful technique within chemical genomics is chemical proteomics , which is used for the high-throughput identification of small molecule-protein interactions. researchgate.netmdpi.com In this method, a this compound derivative might be immobilized on a support matrix to "pull down" its binding partners from a cell lysate, which are then identified by mass spectrometry. frontiersin.org To improve accuracy and distinguish true targets from non-specific binding, quantitative proteomics techniques such as isobaric tags for relative and absolute quantification (iTRAQ) are often employed. mdpi.comfrontiersin.org

In Vitro and In Vivo Research Models

To understand the biological effects of this compound, researchers rely on a variety of well-established in vitro models. These cellular systems allow for the controlled investigation of this compound's influence on specific signaling pathways and cellular processes.

Different cell lines are chosen to model specific biological contexts where protein tyrosine phosphatases play a critical role.

Table 2: Overview of Cell-Based Assay Models for this compound Research

Cell TypeCommon Model SystemResearch Application AreaRelevant Findings/Use
Adipocytes Human hypertrophic-like adipocytes; SGBS cellsMetabolic diseases, obesity, insulin (B600854) resistanceUsed to study adipocyte dysfunction, lipid loading, and altered gene expression (e.g., GLUT4) in models of hypertrophic obesity. nih.govnih.gov
Myocytes Cardiomyocytes (CMs) and Smooth Muscle Cells (SMCs)Cardiovascular biology, tissue engineeringUsed in assays for cell adhesion, contractile function, and mechanobiology to study cardiac function and disease. nih.govnih.gov
Pancreatic Acinar Cells Primary murine or human acinar cellsPancreatitis, pancreatic cancerModels acinar cell dedifferentiation and acinar-to-ductal metaplasia (ADM) under cellular stress. nih.govnih.gov
PC12 Cells Rat pheochromocytoma cellsNeurobiology, neurodegenerative disease, strokeA widely used model for neuronal differentiation, neuroprotection screening, and studying insults like oxygen-glucose deprivation. nih.govnih.gov
NIH 3T3 Cells Mouse embryonic fibroblast cell lineGeneral cell biology, cancer, cytotoxicityA standard model for studying cell proliferation, signaling pathways, and evaluating the cytotoxicity of compounds. nih.govnih.gov

Animal Models of Disease (e.g., Diabetes, Bacterial Infection)

The in vivo efficacy of this compound and its analogues has been explored in various animal models, providing crucial insights into their potential therapeutic applications for conditions such as diabetes and bacterial infections.

Diabetes: A stable analogue of this compound, known as Et-3,4-dephostatin, has demonstrated antidiabetic effects in vivo. researchgate.net In studies using KK-A(y) mice, a model for type 2 diabetes, oral administration of this compound was effective in reducing elevated blood glucose levels. researchgate.net This particular mouse model is genetically predisposed to developing hyperglycemia, making it a relevant system for testing potential antidiabetic agents. researchgate.net The findings indicated that the compound's ability to inhibit protein-tyrosine phosphatases (PTPases) like PTP-1B, a negative regulator of the insulin signaling pathway, translates to a tangible therapeutic effect in a living organism. researchgate.net

Bacterial Infection: In the context of infectious diseases, this compound has been tested in mouse models of Salmonella infection, a high-priority pathogen due to increasing antibiotic resistance. mcmaster.ca Research from McMaster University revealed that this compound does not act as a traditional antibiotic that kills the bacteria or halts its growth. mcmaster.ca Instead, it functions as a virulence-blocking agent. mcmaster.ca When used in combination with colistin (B93849), a last-resort antibiotic, this compound prevented Salmonella from causing infection by blocking its ability to resist being killed by immune cells and by increasing its sensitivity to colistin. mcmaster.ca This combination therapy significantly prolonged the survival of mice with a lethal Salmonella infection, and importantly, allowed for the use of a much lower, less toxic concentration of colistin. mcmaster.camcmaster.ca

Table 1: Use of this compound and its Analogues in Animal Models of Disease
CompoundDisease ModelAnimal SpeciesKey FindingsReference
Et-3,4-dephostatinType 2 DiabetesKK-A(y) MiceDemonstrated an antidiabetic effect by reducing high blood glucose levels after oral administration. researchgate.net
This compoundBacterial Infection (Salmonella)MiceUsed in combination with colistin, it blocked bacterial virulence and enhanced antibiotic sensitivity, prolonging survival. mcmaster.ca

Use in Organ and Tissue Preparations (e.g., Porcine Iliac Arteries)

Isolated organ and tissue preparations provide an invaluable ex vivo system to study the direct physiological and pharmacological effects of compounds on specific tissues, bridging the gap between in vitro assays and in vivo studies. nih.govnih.gov this compound has been specifically studied in porcine iliac artery preparations to investigate its effects on vascular signaling pathways. nih.gov

In one study, researchers examined the impact of this compound on the nitric oxide (NO)/cyclic guanosine (B1672433) 3',5'-monophosphate (cGMP) signaling pathway, which is crucial for regulating vascular tone. nih.gov The study found that this compound exerted dual effects. It relaxed pre-contracted arteries, an effect that was linked to an increase in the cellular levels of cGMP and the phosphorylation of vasodilator-stimulated phosphoprotein. nih.gov However, it also inhibited the relaxation typically induced by the NO-donor S-nitroso-N-acetyl-penicillamine (SNAP). nih.gov Further investigation revealed that this compound accelerates the consumption of NO, effectively acting as an NO scavenger. nih.gov Interestingly, these actions were determined to be independent of its well-characterized role as a protein tyrosine phosphatase inhibitor, as it did not increase the tyrosine phosphorylation of arterial proteins in this preparation. nih.gov This use of porcine iliac arteries demonstrated a novel mechanism of action for this compound in a complex tissue environment, highlighting its ability to modulate vascular function through multiple pathways. nih.gov

Kinetic Analysis of Enzyme Inhibition

Kinetic analysis is a fundamental methodology used to characterize the mechanism by which an inhibitor interacts with its target enzyme. nih.gov Such studies determine key parameters like the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), which are critical for drug development. nih.govnih.gov

While this compound was identified as a protein tyrosine phosphatase (PTPase) inhibitor, detailed kinetic studies have often been performed on its more stable analogues. researchgate.netnih.gov For instance, kinetic analysis of ethyl-3,4-dephostatin's effect on dual-specificity protein phosphatase 26 (DUSP26) revealed a competitive inhibition mechanism. nih.gov This finding suggests that the inhibitor binds to the catalytic site of the enzyme, directly competing with the substrate. nih.gov

The type of inhibition can be determined by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. nih.gov

Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site. This increases the apparent Michaelis constant (Km) but does not affect the maximum velocity (Vmax). Vanadate (B1173111), another well-known PTP inhibitor, acts as a competitive inhibitor for PTP1B. epa.gov

Non-competitive Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site (an allosteric site). This decreases the Vmax but does not change the Km. For example, lobaric acid, a natural product, was found to inhibit PTP1B in a non-competitive manner. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This type of inhibition reduces both Vmax and Km.

These analyses are crucial for understanding how this compound and its derivatives achieve their inhibitory effects and for guiding the rational design of more potent and specific inhibitors. researchgate.netnih.gov

Table 2: Examples of Enzyme Inhibition Kinetics for PTPase Inhibitors
InhibitorEnzyme TargetInhibition TypeKinetic EffectReference
Ethyl-3,4-dephostatin (B12061211)DUSP26CompetitiveBinds to the catalytic site, competing with the substrate. nih.gov
VanadatePTP1BCompetitiveIncreases apparent Km; Vmax is unchanged. Ki of 0.38 µM. epa.gov
Lobaric AcidPTP1BNon-competitiveDecreases Vmax; Km is unchanged. nih.gov

Molecular Docking and Computational Modeling for Binding Site Analysis

Molecular docking and other computational techniques are powerful tools for visualizing and analyzing the interaction between an inhibitor and its target protein at an atomic level. nih.govnih.gov These structure-based methods are used to predict the binding pose, affinity, and key interactions of a ligand within the active site of an enzyme, thereby guiding the rational design of new inhibitors. researchgate.netnih.gov

This methodology has been applied to understand the binding of inhibitors to Protein Tyrosine Phosphatase 1B (PTP1B), a key target for this compound derivatives and a major focus for type II diabetes drug discovery. researchgate.netnih.gov The process typically involves:

Target Structure Preparation: A high-resolution 3D crystal structure of the target enzyme, such as PTP1B, is obtained from a protein database. nih.gov

Ligand Preparation: The 3D structure of the inhibitor, like a this compound analogue, is generated and optimized.

Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the enzyme's binding pocket. nih.gov It then scores these poses based on factors like intermolecular forces and geometric complementarity. nih.gov

Binding Site Analysis: The best-scoring poses are analyzed to identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and specific amino acid residues in the binding site. researchgate.net

For example, computational modeling was used to propose a steric-hinderance-based mechanism of action for 3,4-dephostatin (B1664103) derivatives. researchgate.net In broader studies on PTP1B, molecular docking has successfully enriched the "hit rate" for finding new inhibitors by over 1700-fold compared to random high-throughput screening, demonstrating the predictive power of this approach. nih.gov By revealing the precise nature of the inhibitor-enzyme complex, these computational models provide a structural basis for the observed kinetic data and offer a roadmap for synthesizing novel analogues with improved potency and selectivity. researchgate.netnih.gov

Future Directions and Unexplored Avenues in Dephostatin Research

Identification of Additional Molecular Targets and Off-Target Effects

While first recognized for its ability to inhibit protein tyrosine phosphatases, recent research has revealed that Dephostatin's activity is not limited to this single class of enzymes. A significant area of future research lies in the comprehensive identification of its additional molecular targets and the characterization of its off-target effects, which could be either therapeutically beneficial or a source of unwanted effects. nih.govnih.gov

A key discovery has been the identification of non-eukaryotic targets for this compound. In the bacterium Salmonella, this compound has been found to disrupt the function of two-component regulatory systems, which are critical for bacterial virulence and survival. nih.gov Specifically, it inhibits the SsrA-SsrB and PmrB-PmrA signaling systems. nih.gov This finding repositions this compound as a potential anti-virulence agent and opens a new avenue for research into its effects on other bacterial signaling proteins. The term "off-target" can be seen as a misnomer when these effects prove to be the primary mechanism for a new therapeutic application. nih.gov Future studies will likely employ chemoproteomics and genetic screening approaches to create a comprehensive profile of this compound's binding partners in both human cells and various pathogens.

Elucidation of Uncharacterized Signaling Pathways Modulated by this compound

The discovery of this compound's impact on bacterial two-component systems highlights its ability to modulate complex signaling pathways. nih.gov The SsrA-SsrB system in Salmonella controls genes located on the Salmonella Pathogenicity Island 2 (SPI-2), which are essential for the bacterium's ability to survive and replicate within host cells. nih.gov The PmrB-PmrA system is involved in conferring resistance to certain antibiotics, such as colistin (B93849). nih.gov

While these pathways have been identified, the precise molecular mechanism of inhibition by this compound and the full downstream consequences of their disruption are not yet completely understood. Future research is required to elucidate the intricate details of how this compound interferes with these signaling cascades. It is plausible that this compound's interaction with these systems affects a wider network of downstream effectors than is currently known. Investigating these uncharacterized aspects of this compound-modulated signaling is crucial for understanding its full potential as an anti-infective agent and for predicting its effects in a complex biological system.

Investigation into this compound's Role in Other Pathological Conditions

The initial focus on this compound as a PTP inhibitor suggested its potential in diseases where PTPs are dysregulated, such as cancer and autoimmune disorders. However, the most promising recent developments have been in the field of infectious diseases. nih.govmcmaster.ca Research has demonstrated that this compound can attenuate the virulence of Salmonella both in vitro and in in vivo models. nih.gov It achieves this not by killing the bacteria, but by disarming them, preventing them from causing infection. mcmaster.ca

A particularly significant finding is this compound's ability to re-sensitize drug-resistant bacteria to existing antibiotics. It has been shown to restore the sensitivity of Salmonella to colistin, a last-resort antibiotic whose effectiveness has been compromised by resistance. nih.govmcmaster.ca This synergistic effect suggests a future role for this compound in combination therapies to combat multidrug-resistant infections. Future investigations will likely explore this compound's efficacy against other high-priority pathogens that rely on similar two-component regulatory systems for their virulence and survival.

Development of Next-Generation this compound Analogues with Enhanced Specificity and In Vivo Stability

A major hurdle in the therapeutic development of natural products is often their suboptimal pharmacological properties, such as poor stability. Research into the structure-activity relationships of this compound has been a key focus for developing next-generation analogues. nih.gov Studies have confirmed that both the nitroso group and the phenolic hydroxyl groups of the this compound molecule are essential for its PTP inhibitory activity. nih.gov

To address the compound's inherent instability, various derivatives have been synthesized. nih.gov This research has led to the successful creation of a regioisomer of this compound that not only retains the PTP inhibitory activity of the parent compound but also exhibits significantly increased stability. nih.gov This breakthrough is a critical step toward developing a viable therapeutic agent. Future efforts in this area will likely focus on synthesizing a broader library of analogues to fine-tune specificity for desired targets (e.g., bacterial vs. human proteins) and to further improve in vivo stability and pharmacokinetic profiles, which are essential for effective drug development. nih.gov

Table 1: Investigated this compound and Related Compounds

Compound Name Class/Type Key Research Finding Reference
This compound Hydroquinone (B1673460), PTP Inhibitor Inhibits Salmonella virulence by disrupting two-component systems (SsrA-SsrB, PmrB-PmrA). nih.gov
This compound Regioisomer Synthetic Analogue Shows PTP inhibitory activity equivalent to this compound with increased stability. nih.gov
Colistin Polymyxin Antibiotic Effectiveness against Salmonella is restored when used in combination with this compound. nih.govmcmaster.ca

Translational Research and Preclinical Development of this compound-Based Therapeutics

The journey from a promising laboratory finding to a clinical therapy is guided by translational research and preclinical development. nuvisan.commedpace.com For this compound, significant strides have already been made in this area. The demonstration of its efficacy in attenuating Salmonella virulence in mouse models of infection is a cornerstone of its preclinical evaluation. nih.govmcmaster.ca

These in vivo studies, which showed that co-administration of this compound with colistin prolonged the survival of infected mice, provide a strong rationale for moving forward. mcmaster.ca The preclinical phase involves rigorous testing to establish a compound's profile. medpace.comub.edu Future translational research on this compound will need to expand on these findings, potentially including:

Pharmacokinetic (PK) studies to understand how the drug is absorbed, distributed, metabolized, and excreted in animal models.

Toxicology studies to identify any potential adverse effects at therapeutic doses.

Formulation development to create a stable and effective delivery method for clinical use.

The successful completion of these preclinical steps is essential to justify the initiation of human clinical trials and to ultimately translate the potential of this compound into a new therapeutic strategy for infectious diseases. nuvisan.com

Q & A

Q. What experimental approaches are most effective for studying Dephostatin’s inhibitory effects on protein tyrosine phosphatases (PTPs)?

  • Methodology : Use in vitro enzymatic assays (e.g., colorimetric or fluorometric PTP activity assays) to quantify inhibition kinetics. Include recombinant PTP-1B as a primary target due to its established role in insulin signaling and metabolic regulation . Validate results with dose-response curves (e.g., IC50 calculations) and compare with structurally similar inhibitors like Damnacanthal to assess specificity .
  • Key considerations : Control for non-specific phosphatase inhibition by including negative controls (e.g., vanadate) and validate findings in cell-based models (e.g., insulin-stimulated hepatocytes) .

Q. How can researchers optimize in vitro vs. in vivo models to evaluate this compound’s metabolic effects?

  • Methodology :
  • In vitro: Use adipocyte or hepatocyte cultures to assess acute effects on insulin receptor phosphorylation and glucose uptake .
  • In vivo: Employ diet-induced obesity (DIO) mouse models to study long-term metabolic outcomes. Monitor weight gain, insulin tolerance (ITT), and glucose tolerance (GTT) with protocols adapted from Elchebly et al. (1999) .
    • Statistical rigor : Predefine sample sizes using power analysis and account for inter-individual variability in metabolic studies .

Advanced Research Questions

Q. How should researchers resolve contradictory data on this compound’s dose-dependent efficacy across different PTP isoforms?

  • Methodology :
  • Perform isoform-specific profiling using high-throughput PTP screening panels.
  • Analyze structural determinants (e.g., active-site residues) via molecular docking simulations to explain differential inhibition .
    • Data interpretation : Apply Bland-Altman plots or regression analysis to quantify variability between replicates or models . Address discrepancies by validating in orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. What strategies are recommended for investigating this compound’s synergistic effects with other PTP inhibitors?

  • Experimental design :
  • Use combination index (CI) analysis (e.g., Chou-Talalay method) to quantify synergy in PTP-1B inhibition .
  • Prioritize compounds with non-overlapping mechanisms (e.g., allosteric vs. competitive inhibitors) to maximize therapeutic potential .
    • Data validation : Confirm findings in primary cell lines and transgenic models (e.g., PTP-1B knockout mice) to exclude off-target effects .

Q. How can researchers address challenges in quantifying this compound’s long-term metabolic benefits versus off-target toxicity?

  • Methodology :
  • Conduct chronic dosing studies in DIO mice, monitoring biomarkers (e.g., adiponectin, leptin) and histopathological endpoints (e.g., liver steatosis) .
  • Use transcriptomics/proteomics to identify pathways modulated by this compound beyond PTP inhibition .
    • Ethical considerations : Follow institutional guidelines for animal welfare and predefine humane endpoints .

Methodological Frameworks for Rigor

  • Hypothesis formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .
  • Statistical validation : Consult biostatisticians early to design robust analyses (e.g., mixed-effects models for longitudinal data) .
  • Reproducibility : Adhere to ARRIVE guidelines for preclinical studies and publish full experimental protocols in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dephostatin
Reactant of Route 2
Dephostatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.